3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6S2/c1-19-10-17-18-15(19)28(23,24)11-5-7-21(8-6-11)29(25,26)12-3-4-14-13(9-12)20(2)16(22)27-14/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLUMLJZOOXDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively.
Mode of Action
The compound interacts with its targets through molecular docking , forming favorable interactions with active residues of ATF4 and NF-kB proteins. This interaction leads to changes in the proteins’ activities, influencing cellular processes such as inflammation and apoptosis.
Biochemical Pathways
The compound affects several biochemical pathways, including the endoplasmic reticulum (ER) stress pathway, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can exert neuroprotective and anti-inflammatory effects.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a triazole and sulfonamide. This article explores its biological activity, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Triazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
- Piperidine Moiety : Often associated with anesthetic effects and various therapeutic applications.
- Sulfonamide Group : Exhibits significant antibacterial activity and enzyme inhibition.
Antibacterial Activity
Research indicates that compounds containing triazole and sulfonamide functionalities exhibit notable antibacterial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL . The presence of electron-withdrawing groups on the aromatic rings enhances their antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 4 |
| Compound B | E. coli | 10 |
| Compound C | B. subtilis | 10 |
Antifungal Activity
Compounds similar to the target molecule have also shown antifungal activity. Studies have reported that certain triazole derivatives possess strong antifungal effects against pathogens like Candida albicans. The mechanism often involves the inhibition of ergosterol biosynthesis, critical for fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of triazole-based compounds has been explored in various studies. For example, triazole derivatives have been evaluated against multiple cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's sulfonamide component suggests potential as an enzyme inhibitor. Notably, sulfonamides are recognized for their ability to inhibit carbonic anhydrase and urease enzymes. Recent studies have highlighted several synthesized compounds with IC50 values indicating strong inhibitory activity against urease (e.g., as low as 0.63 µM), suggesting that the target compound may similarly exhibit potent enzyme inhibition .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of similar triazole derivatives often involves multi-step reactions starting from simple precursors like benzoic acid. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds .
- Biological Screening : A series of synthesized triazole derivatives underwent biological screening against various pathogenic strains. Compounds exhibiting significant antibacterial activity were further analyzed for their binding affinity to bovine serum albumin (BSA), indicating a potential pharmacokinetic advantage in drug formulation .
- Structure-Activity Relationship (SAR) : Studies examining SAR reveal that modifications in substituents on the aromatic rings significantly influence biological activity. Electron-withdrawing groups enhance antibacterial efficacy while maintaining low toxicity profiles .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table compares the target compound with structurally related molecules from literature:
*Calculated based on molecular formula.
Functional and Pharmacokinetic Implications
Sulfonyl Groups
The target compound’s dual sulfonyl groups distinguish it from analogues like (one sulfonyl) and (none). However, excessive polarity may reduce blood-brain barrier penetration, limiting central nervous system applications.
Heterocyclic Cores
- Benzo[d]oxazol-2-one (Target): The oxazolone core is electron-deficient, favoring interactions with nucleophilic residues (e.g., serine in proteases).
- Pyridinone (): Aromatic and basic, pyridinone supports metal coordination and pH-dependent solubility .
Piperidine vs. Piperazine
The target’s piperidine ring is less basic than piperazine (b), which may reduce off-target interactions with cationic binding pockets. Piperidine’s flexibility allows adaptive conformations in enzyme active sites.
Triazole Substituents
The 4-methyl-1,2,4-triazol-3-yl group in the target offers metabolic stability compared to ’s unsubstituted triazole. Methylation minimizes oxidative degradation, a common issue in drug development .
Environmental and Regulatory Considerations
The lumping strategy () groups structurally similar compounds for environmental modeling . The target’s sulfonyl groups may classify it with persistent organic pollutants, necessitating detailed toxicity studies akin to –8’s TRI revisions for zinc and lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
